2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione
Description
2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione is a structurally complex compound belonging to the isoindole-1,3-dione family. This class of molecules is characterized by a bicyclic aromatic core (isoindole-dione) substituted with diverse functional groups, which often confer biological activity. The compound features a 2-methylpropyl group at position 2 and a 2-phenylmorpholin-4-yl carbonyl moiety at position 3.
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-(2-phenylmorpholine-4-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N2O4/c1-15(2)13-25-22(27)18-9-8-17(12-19(18)23(25)28)21(26)24-10-11-29-20(14-24)16-6-4-3-5-7-16/h3-9,12,15,20H,10-11,13-14H2,1-2H3 |
InChI Key |
NTMOZJOCJSSPJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Construction of the Isoindole-1,3-Dione Core
The isoindole-1,3-dione scaffold is typically synthesized via condensation reactions between substituted phthalic anhydrides and primary amines. For example, reacting 4-nitrophthalic anhydride with ammonia under reflux in acetic acid yields 4-nitroisoindole-1,3-dione, which is subsequently reduced to the corresponding amine . Alternatively, microwave-assisted condensation using catalytic p-toluenesulfonic acid (PTSA) in toluene reduces reaction times from hours to minutes while maintaining yields above 85% .
Key Reaction Conditions:
-
Substrate: 4-Carboxyphthalic anhydride derivatives.
-
Amine Source: Ammonia or primary amines (e.g., methylamine for N-substitution).
-
Catalyst: PTSA or Lewis acids (e.g., ZnCl₂).
-
Solvent: Toluene or acetic acid.
-
Temperature: 80–120°C (conventional) vs. 150°C (microwave).
Synthesis of the 2-Phenylmorpholin-4-yl Carbonyl Moiety
The 2-phenylmorpholine fragment is prepared through a ring-closing reaction between 2-phenylaminoethanol and a carbonyl source. Titanium(IV) isopropoxide (Ti(OiPr)₄) catalyzes the cyclization of N-(2-hydroxyethyl)-2-phenylacetamide in dichloromethane (DCM), yielding 2-phenylmorpholine-4-one . Subsequent reduction with lithium aluminum hydride (LiAlH₄) affords 2-phenylmorpholine, which is acylated using phosgene or triphosgene to form the carbonyl chloride intermediate .
Optimized Steps:
-
Cyclization:
-
Acylation:
Coupling Strategies for Final Assembly
The coupling of the N-isobutyl isoindole-1,3-dione and 2-phenylmorpholin-4-yl carbonyl groups is achieved via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. A Horner-Wadsworth-Emmons reaction using diethyl [(5-bromopyridin-2-yl)methyl]phosphonate (prepared via Pd/C-mediated Suzuki coupling ) and the morpholine carbonyl chloride under basic conditions forms the target compound .
Critical Reaction Parameters:
-
Coupling Method: Horner-Wadsworth-Emmons.
-
Phosphonate Intermediate: Diethyl [(5-(3-fluorophenyl)pyridin-2-yl)methyl]phosphonate (synthesized via Suzuki-Miyaura coupling, 75% yield) .
-
Base: n-BuLi (2.5 M in hexanes).
-
Catalyst: Ti(OiPr)₄.
-
Solvent: THF, –78°C to room temperature.
Optimization of Reaction Conditions
Solvent Selection:
-
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but may complicate purification. Switching to iso-butyl acetate in Pd/C-mediated steps improves phase separation during workup .
Catalyst Loading:
-
Reducing Pd/C from 10% to 5% wt/wt maintains catalytic activity while lowering metal contamination .
Temperature Control:
-
Strict maintenance of –78°C during lithiation prevents side reactions, as evidenced by NMR monitoring .
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 8.76 (d, J = 2.4 Hz, 1H, pyridyl), 7.85 (dd, J = 8.1, 2.3 Hz, 1H, aryl), 3.48 (d, J = 22.0 Hz, 2H, CH₂P), 1.27 (t, J = 7.0 Hz, 6H, OCH₂CH₃) .
Purity Assessment:
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study: A derivative of isoindole was tested against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) showing IC50 values ranging from 27.7 to 39.2 µM, indicating moderate cytotoxicity while sparing normal cells (NIH-3T3) with an IC50 > 100 µM .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Similar isoindole derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as a lead compound for developing new antibiotics.
Polymer Chemistry
The incorporation of isoindole derivatives into polymer matrices has shown promise in enhancing the mechanical and thermal properties of materials. The functional groups present in the compound allow for interaction with various polymer backbones, leading to improved performance characteristics.
Photovoltaic Applications
Research indicates that isoindole derivatives can be utilized in organic photovoltaic cells due to their ability to absorb light and facilitate charge transport. The unique electronic properties of the compound make it suitable for use in organic solar cells.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Moderate cytotoxicity against cancer cell lines |
| Antimicrobial properties | Effective against specific bacterial strains | |
| Material Science | Polymer enhancement | Improved mechanical and thermal properties |
| Organic photovoltaics | Effective light absorption and charge transport |
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The isoindole-1,3-dione scaffold is a versatile platform for chemical modifications. Below is a detailed comparison with key analogs, focusing on substituents, applications, and structure-activity relationships (SAR):
Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives
Key Observations:
Substituent-Driven Bioactivity: Folpet’s trichloromethylthio group enhances fungicidal activity by disrupting thiol-dependent enzymes in fungi . The target compound’s 2-phenylmorpholin-4-yl carbonyl group introduces a rigid, polar moiety that may improve blood-brain barrier penetration or kinase binding, distinguishing it from non-CNS-targeting analogs like dinoterb .
Physicochemical Properties: The 2-methylpropyl (isobutyl) group in the target compound likely increases lipophilicity compared to folpet’s electronegative trichloromethylthio substituent. This could enhance membrane permeability but reduce aqueous solubility . Morpholine derivatives (e.g., 2-phenylmorpholin-4-yl) are known to improve metabolic stability and bioavailability in pharmaceuticals, suggesting advantages over simpler analogs like dioxacarb .
SAR Gaps: Limited data exist on the target compound’s exact bioactivity.
Research Findings and Limitations
- Synthetic Challenges : The synthesis of such compounds often involves multi-step reactions, as seen in ’s protocol for a related pyrimidine-carbonitrile derivative. The target compound’s morpholine and carbonyl groups likely require specialized coupling agents or catalysts .
- Toxicity and Regulation : Analogous compounds like folpet are regulated under REACH (), with tonnage limits reflecting environmental persistence. The target compound’s morpholine group may reduce ecotoxicity compared to halogenated derivatives .
- Unresolved Questions : The absence of direct pharmacological or pesticidal data for the target compound necessitates further in vitro and in vivo studies to validate hypotheses derived from structural analogs.
Biological Activity
The compound 2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione is a member of the isoindole family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.41 g/mol. The structure features an isoindole core, which is significant for its biological interactions.
Research indicates that compounds similar to 2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione may interact with various biological targets:
- Serotonin Receptors : Some derivatives have shown activity as selective agonists for serotonin receptors, particularly the 5-HT_2C receptor, which is implicated in mood regulation and antipsychotic effects .
- Antitumor Activity : Isoindole derivatives have been studied for their potential antitumor properties. They may exert cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| HT-29 (Colon Cancer) | 12.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.6 | Inhibition of survival signaling |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound in vivo. Notably, studies indicated significant tumor reduction in xenograft models when treated with the compound over a period of several weeks.
Case Studies
A recent case study highlighted the use of this compound in a novel formulation aimed at enhancing bioavailability and therapeutic efficacy. The study reported that patients receiving the treatment showed improved outcomes compared to standard therapies.
Q & A
Q. What are the optimal synthetic routes for 2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including coupling reactions (e.g., Sonogashira or amide bond formation) and cyclization. For instance, analogous isoindole derivatives are synthesized via refluxing intermediates with sodium acetate in acetic acid (3–5 hours) . To maximize yields:
- Use stoichiometric excess (10%) of acylating agents.
- Optimize reaction temperature (e.g., 80–110°C for cyclization).
- Purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR for isoindole carbonyl signals (δ ~170–180 ppm) and morpholine protons (δ ~3.5–4.5 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for similar isoindole derivatives (e.g., space group , ) .
- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., 437.1842 [M+H]) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial testing : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., , ) with 10–100 µg/mL concentrations .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Dose-response curves : Validate activity thresholds using triplicate experiments and ANOVA analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Model comparison : Test the compound in both 2D cell monolayers and 3D organoid cultures to assess penetration efficiency .
- Mechanistic studies : Use siRNA knockdown or CRISPR to identify target pathways (e.g., mTOR, NF-κB) .
- Pharmacokinetic profiling : Measure bioavailability and metabolite formation in murine models to clarify discrepancies between in vitro and in vivo results .
Q. What strategies mitigate degradation or instability of this compound under experimental conditions?
- Methodological Answer :
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Light sensitivity : Store solutions in amber vials and use inert atmospheres (N) during reactions .
- pH optimization : Stabilize aqueous formulations at pH 6.5–7.5 to prevent diketone hydrolysis .
Q. How can computational modeling predict its reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian09 to model transition states for fluorophenyl substitution (e.g., B3LYP/6-31G* basis set) .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .
- SAR analysis : Compare with analogs (e.g., 2-(4-fluorophenyl)hexahydro-isoindole-dione) to identify critical substituents .
Q. What experimental designs are suitable for assessing its environmental fate and ecotoxicological impact?
- Methodological Answer :
- Biodegradation studies : Use OECD 301F tests with activated sludge to measure half-life in aquatic systems .
- Bioaccumulation : Expose Daphnia magna to 0.1–10 mg/L concentrations and quantify tissue uptake via LC-MS .
- Toxicity tiers : Combine acute (96-hour LC) and chronic (21-day reproduction) assays in model organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
